Product packaging for isoxazolidine-3,5-dione(Cat. No.:CAS No. 115344-44-0)

isoxazolidine-3,5-dione

Cat. No.: B3085304
CAS No.: 115344-44-0
M. Wt: 101.06 g/mol
InChI Key: PAHVTLRWCQYFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoxazolidine-3,5-dione is a key heterocyclic scaffold in medicinal chemistry with demonstrated significance in the development of novel therapeutic agents. This compound is recognized as a privileged structure in drug discovery, particularly for its role as the core pharmacophore in potent pharmaceutical candidates. Research has explored its integration into larger, complex molecules; a prominent example is its use in Reglitazar (JTT-501), a once-investigated dual agonist targeting peroxisome proliferator-activated receptors (PPARs) for the potential treatment of metabolic disorders like type 2 diabetes . Studies on related isoxazolidine structures suggest that such compounds can be synthesized with high stereoselectivity and often exhibit favorable molecular properties, including compliance with Lipinski's rule of five, which predicts good oral bioavailability for drug-like molecules . The 3,5-dione moiety presents a versatile chemical handle for further derivatization, making it a valuable building block for researchers in synthetic organic chemistry and pharmacology. Our this compound is provided as a high-grade material to ensure reliability in your experimental workflows, from initial synthesis studies to advanced biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NO3 B3085304 isoxazolidine-3,5-dione CAS No. 115344-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazolidine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1H2,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHVTLRWCQYFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620526
Record name 1,2-Oxazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115344-44-0
Record name 1,2-Oxazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isoxazolidine 3,5 Dione and Its Derivatives

The construction of the isoxazolidine (B1194047) ring system is most prominently achieved through 1,3-dipolar cycloaddition reactions. This class of reactions is highly valued for its efficiency and ability to generate multiple stereocenters in a single, often stereospecific, step.

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition (1,3-DC) stands as a cornerstone for the synthesis of five-membered heterocycles, including isoxazolidines. qu.edu.samdpi.com This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a cyclic adduct. wikipedia.org

Among the various 1,3-dipoles, nitrones are extensively used for the synthesis of isoxazolidines. The reaction between a nitrone and an alkene is a concerted, pericyclic process that leads to the formation of a new C-C and a new C-O bond, constructing the isoxazolidine ring. wikipedia.org The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) interactions. wikipedia.org Generally, reactions with electron-rich alkenes yield 5-substituted isoxazolidines, while electron-deficient alkenes favor the formation of 4-substituted isomers. wikipedia.org

Intermolecular cycloadditions involve the reaction between a distinct nitrone molecule and an alkene. These reactions are fundamental for creating a wide array of isoxazolidine structures. For instance, the reaction of nitrones with terminal alkenes typically shows high regioselectivity, affording 5-substituted isoxazolidines. wikipedia.org The stereospecificity with respect to the alkene geometry is a key feature, meaning the configuration of the alkene is retained in the product. wikipedia.org However, diastereoselectivity can be low in reactions involving C-substituted nitrones without catalytic control. wikipedia.org

Microwave-assisted synthesis has emerged as an environmentally friendly method for these cycloadditions, often leading to shorter reaction times and higher yields, sometimes under solvent-free conditions. niscpr.res.in For example, the reaction of a dihydrofuran-derived nitrone with N-methyl maleimide (B117702) under microwave irradiation proceeds efficiently to yield the corresponding isoxazolidine derivative. niscpr.res.in

NitroneAlkene (Dipolarophile)ConditionsProduct(s)YieldReference
Dihydrofuran-derived nitroneN-Methyl maleimideMicrowave, 30°C, 5 minFused isoxazolidine-dione64% niscpr.res.in
Dihydrofuran-derived nitroneStyreneMicrowave, 30°C, 7 min5-Phenyl-substituted isoxazolidineNot specified niscpr.res.in
C-Aryl-N-phenylnitrones(E)-4-Arylidene-(2H,4H)-isoquinoline-1,3-dionesToluene, reflux5-SpirocycloadductGood chim.it
N-benzyl-C-phenyl nitroneE-crotonaldehydeCH3NO2/H2O, HBF4, 0°Cendo/exo isoxazolidines (94:6)89% mdpi.com

In intramolecular nitrone-alkene cycloadditions (INAC), the nitrone and alkene moieties are tethered within the same molecule. rsc.org This strategy is exceptionally powerful for constructing complex polycyclic systems, including fused and bridged isoxazolidines. thieme-connect.comrsc.org The tether connecting the two reactive groups plays a crucial role in controlling the regioselectivity and stereoselectivity of the cyclization, often overriding the inherent preferences observed in intermolecular reactions. rsc.orgrsc.org

The INAC reaction has been successfully applied to synthesize novel tricyclic eight-membered rings containing a cis-fused isoxazolidine moiety in good to excellent yields under mild conditions. thieme-connect.com The process typically involves the in-situ generation of a nitrone from an aldehyde and a hydroxylamine (B1172632), which then undergoes spontaneous cyclization. thieme-connect.com The nature of the solvent can significantly influence the reaction outcome; for example, in certain systems, dichloromethane (B109758) favors the formation of bridged isoxazolidines, while 2-propanol may yield more of the fused isomers. acs.org

Substrate TypeConditionsProduct TypeKey FindingsYieldReference
Pyrimidine substituted aminoethanols (via in-situ aldehyde)CH2Cl2, 25°Ccis-Fused tricyclic eight-membered ringReaction proceeds under mild conditions.81% thieme-connect.com
Hept-6-enoses with 2,3-O-isopropylidene groupReaction with N-alkyl hydroxylaminecis-Fused isoxazolidinesExclusive formation of cis-fused products.Not specified acs.org
Hept-6-enoses with 2,3-O-trans-diacetal groupDichloromethaneBridged bicyclo[4.2.1]isoxazolidinesSolvent-dependent regioselectivity.Good acs.org
Benzimidazole-tethered nitrone-alkenesHeatingFused or bridged cycloadductsSelectivity controlled by steric bulk of substituents.Not specified nih.gov

The development of catalytic methods for nitrone-alkene cycloadditions has been a major advance, enabling control over diastereoselectivity and, crucially, enantioselectivity. rsc.org These approaches allow for the formation of chiral isoxazolidines with high optical purity from achiral starting materials. lookchem.com

Transition metal complexes, acting as Lewis acids, can catalyze 1,3-dipolar cycloadditions by coordinating to the nitrone or the alkene. lookchem.comcapes.gov.br This coordination lowers the energy of the frontier orbitals, accelerating the reaction and influencing its stereochemical outcome. lookchem.com Chiral catalysts generated in situ from transition metals like titanium, copper, or rhodium and chiral ligands have been developed to induce enantioselectivity. lookchem.comscielo.brcapes.gov.br

A notable example is the use of a chiral titanium catalyst, generated from Ti(i-OPr)₂Cl₂ and a chiral diol, which catalyzes the cycloaddition of nitrones to α,β-unsaturated imides. acs.org This system can achieve high diastereoselectivity in favor of the exo isomer and moderate to high enantioselectivity. lookchem.comacs.org

Catalyst SystemNitroneAlkeneKey OutcomeYieldee (%)Reference
Ti(i-OPr)₂Cl₂ / Chiral Diol (10 mol%)N-Benzyl-C-phenylnitrone3-Acryloyl-1,3-oxazolidin-2-oneexo/endo up to 95:5Goodup to 62% lookchem.comacs.org
Chiral Cu(II) / 3-(2-naphthyl)-L-alanine amideVarious nitronesAcryloylpyrazole derivativesHigh enantioselectivityHighExcellent capes.gov.br
Bistitanium species (10 mol%)N-BenzhydrylnitronesMethacroleinendo-Isoxazolidines48-80%>99% scielo.br
Xabox-Mn(II) complexes (10 mol%)N-Benzyl-C-phenylnitroneN-Acyloxazolidin-2-onesHigh diastereo- and enantioselectivityHighHigh scielo.br

Organocatalysis has surfaced as a powerful alternative to metal-based catalysis for asymmetric 1,3-dipolar cycloadditions. semanticscholar.org Chiral organic molecules, such as imidazolidinones (MacMillan-type catalysts) and Brønsted acids, can effectively catalyze these reactions with high enantioselectivity. mdpi.com These catalysts typically operate by forming a chiral iminium ion with an α,β-unsaturated aldehyde, lowering its LUMO energy and providing a stereocontrolled environment for the cycloaddition. mdpi.com

For example, chiral imidazolidinones, sometimes supported on ionic liquids, have been used to catalyze the reaction between various nitrones and α,β-unsaturated aldehydes, yielding isoxazolidines with excellent diastereo- and enantioselectivity. mdpi.com The choice of solvent and the presence of a co-catalyst can be crucial for achieving optimal results. mdpi.com

CatalystNitroneAlkene (Substrate)ConditionsYieldendo/exoee (%) (endo)Reference
Tetraarylphosphonium supported chiral imidazolidinoneN-Benzyl-C-phenylnitrone(E)-CrotonaldehydeCH3NO2/H2O, HBF4, 0°C89%94/694% mdpi.com
Chiral N-triflylphosphoramideN-Benzoylhydrazones (as nitrone precursors)CyclopentadieneNot specifiedHighHigh drHigh semanticscholar.org
Axially chiral binaphthyl dicarboxylic acidC,N-cyclic azomethine imines (dipole)t-Butyl vinyl etherCHCl3, -20 to -30°CHighHigh dr92-97% semanticscholar.org
Catalytic Approaches in 1,3-Dipolar Cycloaddition Reactions
Catalyst-Free Syntheses

While many cycloaddition reactions rely on catalysts to proceed efficiently, several catalyst-free methods for synthesizing isoxazolidine derivatives have been developed. These reactions often utilize highly reactive starting materials or energy sources like microwave irradiation to drive the transformation.

A notable catalyst-free, three-component reaction involves the use of easily accessible haloalkynes, nitrosoarenes, and maleimides. rsc.orgresearchgate.net This process is proposed to occur through a cascade involving a 1,2-halo migration followed by a [3+2] cycloaddition, generating a new type of nitrone intermediate. rsc.orgresearchgate.net The reaction conditions are efficient and considered environmentally benign. researchgate.net

Another practical, catalyst-free strategy is a one-pot, three-component cycloaddition using sulfoxonium ylides, nitrosoarenes, and olefins. rsc.org This method is characterized by its broad substrate scope, operational simplicity, and good to high yields in the absence of any catalyst or additive. rsc.org Similarly, a three-component reaction of nitrosoarenes, olefins, and iodonium (B1229267) ylides furnishes N-aryl isoxazolidine derivatives without the need for a catalyst. organic-chemistry.org

Thermal 1,3-dipolar cycloadditions also represent a form of catalyst-free synthesis. For instance, the reaction of nitrones with hydantoin-based dipolarophiles can proceed without a catalyst, though it may require extended reaction times, such as six days, to afford the cycloadducts in moderate to good yields. chim.it Additionally, solvent-free synthesis of isoxazolidine derivatives has been achieved using microwave irradiation, which provides a green chemistry approach by eliminating the need for solvents and often reducing reaction times. niscpr.res.in

Table 1: Examples of Catalyst-Free Syntheses for Isoxazolidine Derivatives

Reactants Conditions Product Type Reference
Haloalkyne, Nitrosoarene, Maleimide Catalyst-free, three-component Bioactivity-related Isoxazolidines rsc.org, researchgate.net
Sulfoxonium Ylides, Nitrosoarenes, Olefins Catalyst-free, one-pot, three-component Keto-substituted Isoxazolidines rsc.org
Nitrosoarenes, Olefins, Iodonium Ylides Catalyst-free, three-component N-Aryl Isoxazolidines organic-chemistry.org
Dihydrofuran, N-phenylhydroxylamine, N-Methyl maleimide Solvent-free, microwave irradiation Fused Isoxazolidines niscpr.res.in
Regioselectivity and Stereoselectivity Control in Isoxazolidine Synthesis

Controlling the regio- and stereochemistry of the 1,3-dipolar cycloaddition is crucial for the synthesis of specific, biologically important isoxazolidine derivatives. rasayanjournal.co.in The selectivity is primarily governed by both the steric and electronic properties of the substituents on the dipole and the dipolarophile. chim.itrsc.org According to Frontier Molecular Orbital (FMO) theory, interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determine the regiochemical outcome. rasayanjournal.co.inmdpi.com For instance, reactions involving alkenes with electron-donating groups typically yield 5-substituted isoxazolidines. rasayanjournal.co.in In some cases, steric hindrance can be so significant that only a single stereoisomer is formed. rasayanjournal.co.in

Achieving high diastereoselectivity is a key goal in isoxazolidine synthesis. A visible-light photocatalytic intermolecular dipolar cycloaddition of vinyl nitrones with conjugated carbonyls has been shown to produce isoxazolidines with high yields and excellent diastereoselectivity (up to 50:1 d.r.). nsf.gov The use of specific catalysts can also enforce diastereocontrol; for example, FeCl₃·6H₂O catalyzes the cyclization of δ-hydroxylamino allylic acetates to yield cis-3,5-disubstituted isoxazolidines with high selectivity. acs.org

In other examples, the nature of the reactants themselves directs the stereochemical outcome. The [3+2] cycloaddition of N-cyclohexylidene N-phenyl nitrones with N-arylmaleimides exclusively produces the endo-diastereoisomers of the resulting spiro-isoxazolidines. tandfonline.com Similarly, a highly diastereoselective synthesis of isoxazolidines bearing three contiguous stereocenters has been achieved via a TMSOTf-mediated alkyne-oximium cyclization. nih.gov Functionalized hydroxylamines derived from (S)-prolinol can undergo intramolecular cycloaddition to form tricyclic isoxazolidines with high diastereoselectivity. researchgate.net

The asymmetric synthesis of isoxazolidines to produce specific enantiomers is a significant area of research. A landmark achievement is the first catalytic enantioselective synthesis of isoxazolidines through a Brønsted-base catalyzed (3+2) annulation of donor-acceptor cyclopropanes with nitrosoarenes. nih.gov This method is scalable and provides isoxazolidines in excellent yields (up to 98%) and high enantioselectivities (up to 97% ee). nih.gov

Organocatalysis has proven to be a powerful tool in this domain. Squaramide catalysts have been successfully employed in a three-component asymmetric [2+2+1] cycloaddition reaction involving 3-hydroxy-1H-pyrrole-2,5-diones, nitrosobenzene, and ethyl diazoacetate. mdpi.com Metal-based chiral catalysts are also effective; a chiral Ti(IV) catalyst facilitates asymmetric 1,3-dipolar cycloaddition reactions between nitrones and acrolein, yielding endo cycloadducts with high to excellent enantioselectivities. organic-chemistry.org Furthermore, the synthesis of chiral N,O-nucleosides containing an isoxazolidine ring has been accomplished with high enantioselectivity by using a chiral D-lyxosyl nitrone in a 1,3-dipolar cycloaddition reaction. researchgate.net

Table 2: Examples of Enantioselective Syntheses for Isoxazolidine Derivatives

Catalyst / Chiral Auxiliary Reaction Type Yield Enantiomeric Excess (ee) Reference
Brønsted-Base (3+2) Annulation Up to 98% Up to 97% nih.gov
Squaramide Three-component [2+2+1] Cycloaddition 78-83% 63-73% mdpi.com
Chiral Ti(IV) Catalyst 1,3-Dipolar Cycloaddition - High to Excellent organic-chemistry.org
Chiral D-lyxosyl Nitrone 1,3-Dipolar Cycloaddition Good yields High diastereoselectivity researchgate.net
Diastereoselective Synthesis

Nitrile Oxide Cycloadditions

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is a fundamental and powerful method for constructing the isoxazoline (B3343090) ring, a close relative of the isoxazolidine. acs.orgresearchgate.net These heterocyclic products are valuable synthetic intermediates because the N-O bond can be readily cleaved to reveal highly functionalized acyclic structures, such as β-hydroxy carbonyl aldolate equivalents. acs.org

A primary challenge in these reactions is the generation of the nitrile oxide intermediate, which is often unstable. Consequently, numerous methods focus on the in situ generation of nitrile oxides from stable precursors. Aldoximes are common precursors, which can be oxidized to nitrile oxides using various reagents, including:

tert-Butyl hypoiodite (B1233010) (t-BuOI). organic-chemistry.org

Oxone in the presence of a hypervalent iodine catalyst. organic-chemistry.org

[Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent. organic-chemistry.org

Iodobenzene diacetate in methanol (B129727) with a catalytic amount of trifluoroacetic acid (TFA). organic-chemistry.org

An alternative and general method involves the dehydration of O-silylated hydroxamic acids using trifluoromethanesulfonic anhydride (B1165640) and triethylamine (B128534). acs.org These stable, crystalline precursors readily form nitrile oxides under mild conditions, which can then be trapped by olefins to afford isoxazoline cycloadducts. acs.org

Condensation Reactions for Isoxazolidine-3,5-dione Formation

Beyond cycloaddition pathways, condensation reactions offer a direct route to the this compound core structure.

Reactions of Oximes with Dicarboxylic Acid Chlorides

A specific and effective method for synthesizing isoxazolidine-3,5-diones involves the reaction of dicarboxylic acid chlorides with oximes. acs.orgnih.govnih.gov In a typical procedure, disubstituted malonyl chlorides are reacted with an oxime, such as acetone (B3395972) oxime, in the presence of an excess of a base like triethylamine. acs.orgnih.govresearchgate.net This reaction leads to the formation of 2-alkenyl-4,4-dialkyl-3,5-isoxazolidinediones. acs.orgnih.gov

For example, the reaction of dipropylmalonyl chloride with acetone oxime yields 4,4-dipropyl-2-(1-methylethenyl)-3,5-isoxazolidinedione. acs.org These reactions can also produce side products, including 2,2′-ethylidene-bis[4,4-dialkyl-3,5-isoxazolidinedione]s, which are formed from the initial product and its N-unsubstituted decomposition product. acs.orgresearchgate.net The N-unsubstituted 4,4-dialkyl-3,5-isoxazolidinediones are also isolated from these reactions. acs.org

Table 3: Synthesis of this compound Derivatives from Dicarboxylic Acid Chlorides and Acetone Oxime

Dicarboxylic Acid Chloride Product Yield Reference
Dipropylmalonyl chloride 4,4-Dipropyl-2-(1-methylethenyl)-3,5-isoxazolidinedione 22-28% acs.org
Dipropylmalonyl chloride 4,4-Dipropyl-3,5-isoxazolidinedione 5-11% acs.org
Dibutylmalonyl chloride 4,4-Dibutyl-3,5-isoxazolidinedione 12-17% acs.org

Synthesis from Malonic Acid Derivatives

A primary and direct method for constructing the this compound core involves the reaction of a suitably substituted hydroxylamine with a malonic acid derivative, typically a malonyl dichloride. google.comacs.org This approach builds the heterocyclic ring through the formation of two amide-like bonds.

The general synthesis involves reacting an N-substituted hydroxylamine (R-NHOH) with a disubstituted malonyl dichloride in an appropriate solvent, such as methylene (B1212753) chloride or other aliphatic hydrocarbons, in the presence of an acid scavenger like pyridine (B92270) or triethylamine. google.com The reaction is typically conducted at low temperatures, ranging from -80°C to 50°C, to control reactivity. google.com For instance, 2-[(2-chlorophenyl)methyl]-4-ethyl-4-methylthis compound can be prepared from N-(2-chlorophenylmethyl)hydroxylamine and 2-ethyl-2-methylmalonyl dichloride in methylene chloride with pyridine. google.com Similarly, the reaction of dimethylmalonyl chloride with N-(2-chlorophenylmethyl)hydroxylamine yields 2-[(2-chlorophenyl)methyl]-4,4-dimethylthis compound. google.com

In some cases, the reaction of disubstituted malonyl chlorides with oximes in the presence of excess triethylamine can yield 2-alkenyl-4,4-dialkyl-3,5-isoxazolidinediones. acs.org This variation suggests an alternative pathway where the hydroxylamine component is generated in situ or reacts in its oxime tautomeric form.

The required malonic acid precursors are often synthesized by the hydrolysis of the corresponding diethyl esters, followed by conversion to the diacid chloride using an agent like thionyl chloride. google.com

Table 1: Examples of Isoxazolidine-3,5-diones from Malonic Acid Derivatives

N-Substituent of HydroxylamineC4-Substituents of Malonyl DichlorideProduct
(2-chlorophenyl)methylEthyl, Methyl2-[(2-chlorophenyl)methyl]-4-ethyl-4-methylthis compound google.com
(2-chlorophenyl)methylDimethyl2-[(2-chlorophenyl)methyl]-4,4-dimethylthis compound google.com

Multicomponent Reaction Approaches to Isoxazolidine Structures

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecular structures, including isoxazolidine rings, in a single synthetic operation. rsc.orgacs.org These reactions often proceed through the in-situ generation of a nitrone, which then undergoes a 1,3-dipolar cycloaddition with an alkene. organic-chemistry.orgresearchgate.netorganic-chemistry.orgthieme-connect.comthieme-connect.com

One notable three-component reaction involves malonic acid derivatives, nitrosoarenes, and alkenes, mediated by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and NBS (N-Bromosuccinimide). organic-chemistry.orgresearchgate.net This method provides direct access to highly functionalized isoxazolidine derivatives with high yields and excellent stereoselectivity under mild conditions. organic-chemistry.orgresearchgate.net The mechanism is believed to involve the formation of a bromomalonic acid derivative, which then reacts with the nitrosoarene to form a nitrone intermediate. researchgate.net

Another catalyst-free, three-component approach reacts iodonium ylides, nitrosoarenes, and olefins to produce N-aryl isoxazolidine derivatives. organic-chemistry.orgthieme-connect.com This reaction also relies on the in-situ formation of a nitrone from the iodonium ylide and nitroso compound, which subsequently undergoes cycloaddition with the olefin. organic-chemistry.orgthieme-connect.com The reaction conditions are typically mild, for example, using dichloromethane (DCM) as a solvent at 50°C. organic-chemistry.org

Other three-component strategies have been developed to access diverse isoxazolidine structures:

A KOAc-catalyzed reaction of diazo compounds, nitrosoarenes, and alkenes provides a direct and efficient route to functionalized isoxazolidines. organic-chemistry.orgresearchgate.net

Sulfoxonium ylides can be used in place of diazo compounds in a catalyst-free, one-pot reaction with nitrosoarenes and olefins to construct keto-substituted isoxazolidines. researchgate.netrsc.org

Copper-catalyzed three-component reactions of allyl aromatics, nitrosobenzene, and maleamides can afford bicyclic isoxazolidines. thieme-connect.com

While many of these MCRs produce isoxazolidines with various functional groups, they can also be applied to precursors that lead to the dione (B5365651) structure. For example, a three-component reaction of Meldrum's acid derivatives, isocyanides, and arylhydroxylamines has been shown to produce 2-arylisoxazolidine-3,5-diones. d-nb.info

Derivatization and Functionalization Strategies of the this compound Ring

Once the this compound ring is formed, its structure can be further modified to create a library of diverse compounds. These strategies include transformations of existing functional groups and the introduction of new substituents.

Functional groups on the periphery of the isoxazolidine ring can be chemically altered after the core has been synthesized. These transformations are crucial for accessing derivatives that are not directly available from the primary cyclization reaction. For instance, isoxazolidine cycloadducts containing a ketone can undergo a Schmidt reaction with hydrazoic acid to introduce a lactam functionality, creating fused isoquinolinone-isoxazolidine hybrids. nih.gov

Reduction of functional groups is also a common strategy. The carbonyl groups within the isoxazolidine ring or on its substituents can be targeted. For example, the reduction of a (pyrazolylcarbonyl)isoxazolidine with sodium borohydride (B1222165) (NaBH₄) can yield the corresponding hydroxymethylated isoxazolidine derivative. mdpi.com The labile N-O bond of the isoxazolidine ring itself can be cleaved reductively, often with agents like zinc or catalytic hydrogenation, to yield 1,3-amino alcohols, which are valuable synthetic intermediates. mdpi.comniscpr.res.in

Introducing new substituents onto the this compound scaffold is key to exploring structure-activity relationships for various applications.

N-Alkylation and N-Arylation: The nitrogen atom of the isoxazolidine ring is a common site for introducing diversity. N-alkylation can be achieved under various conditions. nih.govresearchgate.net For instance, N-arylation of hydroxylamines can be accomplished using copper-catalyzed coupling reactions with aryl iodides, a process that can be used to generate precursors for N-aryl isoxazolidine-3,5-diones. organic-chemistry.org A photo-promoted, copper-catalyzed N-arylation of oximes with diaryl iodonium salts also generates N-aryl nitrones in situ, which can then cyclize to form N-aryl isoxazolidines. researchgate.net

C4-Position Functionalization: The carbon atom between the two carbonyl groups (the C4 position) is another key site for modification. This position can be functionalized during the synthesis by using appropriately substituted malonic acid derivatives. google.com Post-synthesis functionalization at this position is less common for the dione structure itself but is a well-established strategy for related isoxazolidine systems. Nucleophilic substitution reactions on cycloadducts bearing a suitable leaving group at the C4 position allow for the introduction of a wide range of functionalities. mdpi.com

Reactivity and Mechanistic Pathways of Isoxazolidine 3,5 Dione Systems

Ring-Opening Reactions of Isoxazolidines

The cleavage of the isoxazolidine (B1194047) ring is a cornerstone of its synthetic utility, providing access to a variety of acyclic and rearranged products. These reactions primarily exploit the weakness of the nitrogen-oxygen single bond.

N-O Bond Cleavage Mechanisms

The N-O bond in the isoxazolidine ring is inherently weak and susceptible to cleavage under various conditions, including reductive, oxidative, acidic, or basic treatments. This lability is the key to transforming the cyclic structure into valuable linear synthons like β-hydroxy ketones and 1,3-amino alcohols. niscpr.res.inniscpr.res.inresearchgate.net A multitude of reagents have been developed to facilitate this transformation, each offering different levels of selectivity and compatibility with various functional groups.

Catalytic hydrogenation is a widely employed method, utilizing catalysts such as Raney Nickel (Raney-Ni) or Palladium on carbon (Pd/C). mdpi.com Other metal-based systems are also highly effective. For instance, reagents like Molybdenum hexacarbonyl (Mo(CO)₆), Samarium(II) iodide (SmI₂), and low-valent titanium have been successfully used for reductive cleavage. researchgate.netresearchgate.net The choice of reagent and conditions can direct the reaction towards different products. For example, Mo(CO)₆ can yield β-hydroxyketones under aqueous conditions, while retro-aldol products may be observed in anhydrous media.

Reagent/CatalystTypical ConditionsPrimary Product(s)Reference(s)
Raney-Ni / AlCl₃Catalytic hydrogenationβ-Hydroxyketones
Pd/CCatalytic hydrogenation1,3-Amino alcohols mdpi.com
Zinc (Zn) / Acetic AcidAcidic reduction1,3-Amino alcohols niscpr.res.inniscpr.res.in
Mo(CO)₆Anhydrous or aqueousβ-Hydroxyketones, Retro-aldol products mdpi.com
SmI₂Reductive cleavage1,3-Amino alcohols researchgate.net
Ti(Oi-Pr)₄ / EtMgBrLow-valent titaniumβ-Hydroxyketones, β-Enaminoketones researchgate.net
Fe / NH₄ClReductive cleavageAldol-type products researchgate.net

Reductive Ring Opening to 1,3-Amino Alcohols

A particularly valuable transformation of the isoxazolidine ring is its reductive opening to form 1,3-amino alcohols. These structures are important building blocks in the synthesis of natural products and pharmaceuticals. organic-chemistry.orgthieme-connect.com The reaction proceeds via the cleavage of the N-O bond, followed by the reduction of the transient imine or carbonyl functionalities.

A common and efficient method involves treating the isoxazolidine with zinc powder in glacial acetic acid, which readily cleaves the N-O bond to furnish the desired 1,3-amino alcohol, often with high yield and in short reaction times, especially under microwave irradiation. niscpr.res.inniscpr.res.in Catalytic hydrogenation over Raney-Ni or Pd/C is another standard procedure. mdpi.com More complex protocols, such as a ruthenium-catalyzed stereospecific N-demethylative rearrangement, can convert N-methyl isoxazolidines into N-H-1,3-oxazinanes, which are then readily hydrolyzed to the corresponding N-H-1,3-aminoalcohols. nih.govacs.org This two-step sequence provides access to both N-H and N-methyl 1,3-aminoalcohols from a common intermediate. acs.org The stereochemistry of the starting isoxazolidine often dictates the stereochemical outcome of the final amino alcohol product. niscpr.res.in

Thermal and Photochemical Rearrangements

Beyond reductive cleavage, isoxazolidine systems can undergo rearrangements when subjected to thermal or photochemical energy. These reactions can lead to complex structural transformations and the formation of different heterocyclic systems.

Thermal reactions can induce fragmentation or rearrangement. For instance, acid-catalyzed thermal treatment of certain bicyclic isoxazolidines can lead to a fragmentative rearrangement. orgsyn.org In some cases, heating an isoxazolidine intermediate can cause homolytic cleavage of the N-O bond to give a diradical species, which then undergoes further fragmentation and cyclization to yield products like 4-pyridones. The thermal stability of related heterocyclic systems like 1,2,4-oxadiazoles is significant, but at high temperatures (700-800 °C), they can decompose to form isocyanates. arkat-usa.org

Photochemical reactions offer an alternative pathway for ring modification. acs.org The irradiation of isoxazolidine derivatives can lead to ring-opening and the formation of products such as benzazepine and quinoline (B57606) carboxylic acid derivatives when reacted with indol-2,3-diones. ias.ac.in The specific outcome is often dependent on the substitution pattern and the presence of other reactive functional groups.

Nucleophilic Reactivity of the Isoxazolidine Core

The isoxazolidine-3,5-dione ring possesses a highly acidic proton at the C4 position, flanked by two electron-withdrawing carbonyl groups. This structural feature is analogous to that of 1,3-dicarbonyl compounds like diethyl malonate. libretexts.orgpressbooks.pub The pKa of the N-H proton in the parent this compound has been reported to be exceptionally low, around 1.86. This high acidity facilitates the deprotonation of the C4 position by a suitable base to form a resonance-stabilized enolate ion.

This enolate is a potent nucleophile and can participate in SN2 reactions with various electrophiles, most notably alkyl halides. libretexts.org This alkylation reaction allows for the introduction of substituents at the C4 position, forming a new carbon-carbon bond. pressbooks.publibretexts.org The process is subject to the typical constraints of SN2 reactions, favoring primary or secondary alkyl halides over tertiary ones to avoid competing elimination reactions. libretexts.org This reactivity is the basis for synthetic strategies analogous to the malonic ester and acetoacetic ester syntheses, enabling the construction of α-substituted cyclic dione (B5365651) systems. libretexts.orgpressbooks.pub

Electrophilic Activation and Reactions

The two carbonyl carbons (C3 and C5) of the this compound ring are electrophilic centers and are susceptible to attack by nucleophiles. This reactivity is characteristic of esters and amides. Strong nucleophiles, such as those found in Grignard reagents (R-MgX), can attack the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent workup can lead to ring-opened products or tertiary alcohols, depending on the substrate and reaction conditions. mdpi.com

Similarly, reducing agents like Lithium aluminum hydride (LiAlH₄) can deliver a hydride ion to the carbonyl groups, resulting in reduction. In N-acyl oxazolidinones, which are structurally related, reduction with LiAlH₄ or LiBH₄ typically reduces the carbonyl group to an alcohol. uwindsor.ca Hydrolysis of the dione under basic or acidic conditions can also occur, leading to the cleavage of the amide or ester-like bonds and the opening of the ring to form malonic acid derivatives.

Cascade and Tandem Reaction Sequences Involving Isoxazolidine-3,5-diones

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where the subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. rsc.org Isoxazolidine-3,5-diones and their derivatives are frequently involved in such elegant and efficient synthetic sequences, either as key intermediates or as final products.

One prominent example is the copper-catalyzed triple cascade reaction to synthesize bicyclic isoxazolidines. pkusz.edu.cn In this process, a single copper catalyst performs three distinct roles: as a Lewis acid for an initial ene reaction, as a catalyst for aerobic oxidation to form a nitrone in situ, and finally as a Lewis acid again to promote a highly selective [3+2] cycloaddition, which forms the isoxazolidine ring. pkusz.edu.cn

Other tandem sequences involve the initial formation of an oxime, which then undergoes intramolecular cyclization to an intermediate nitrone. This nitrone is then trapped in situ by a dipolarophile in an intermolecular [3+2] cycloaddition to afford the isoxazolidine product. rsc.org Such cascade processes are highly atom-economical and allow for the rapid construction of complex molecular architectures from simple starting materials. acs.org For example, isoxazolidines formed in these cascades can be further transformed in the same pot, such as through reductive cleavage with zinc/acetic acid to yield lactam products. rsc.org

Advanced Spectroscopic and Structural Characterization of Isoxazolidine 3,5 Dione Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of isoxazolidine-3,5-dione derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, stereochemistry, and electronic environment of the nuclei.

In ¹H NMR spectra of isoxazolidine (B1194047) derivatives, the chemical shifts and coupling constants of the ring protons are particularly informative. For instance, in a series of substituted isoxazolidines, the C4-H resonance often appears as distinct doublets or a doublet of doublets, with chemical shifts varying based on the substituent. preprints.org The C3-H and C5-H protons also exhibit characteristic signals, with their coupling constants providing insights into their relative stereochemistry (cis or trans). ajrconline.orgresearchgate.net For example, a larger coupling constant between H3 and H4a (syn) is often observed compared to the coupling constant between H3 and H4b (anti). nih.gov Two-dimensional NMR techniques, such as NOESY, are crucial for unambiguously determining the stereochemistry by identifying through-space correlations between protons. nih.govekb.eg

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the isoxazolidine ring and its substituents. The carbonyl carbons (C=O) of the dione (B5365651) system typically resonate at downfield chemical shifts, often in the range of δ 168-176 ppm. preprints.orgacs.org The C3, C4, and C5 carbons of the isoxazolidine ring exhibit signals at characteristic chemical shifts that are influenced by the nature and position of substituents. preprints.orgresearchgate.net For example, carbons attached to heteroatoms like oxygen or nitrogen (C3 and C5) will appear at a lower field than the C4 carbon. preprints.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Isoxazolidine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Dimethyl 3-(3-bromomethylphenyl)-2-methylisoxazolidine-4,5-dicarboxylate 2.53 (s, 3H, -NCH₃), 3.57 (s, 3H, -OCH₃), 3.59 (t, 1H, -C₄H), 3.66 (s, 3H, -OCH₃), 3.92 (d, 1H, -C₃H), 4.99 (d, 1H, -C₅H), 7.28-7.70 (m, 4H, Ar-H) 42.7 (-NCH₃), 52.4, 52.6 (2OCH₃), 59.1 (C₄), 74.7 (C₃), 77.2 (C₅), 123.3, 127.9, 130.4, 131.1, 133.1, 139.8 (Car), 168.9, 170.7 (2C=O) preprints.org
Methyl 5-methyl-3-(4-nitrophenyl)-2-methyl-1,2-oxazolidine-5-carboxylate 1.44 (s, 3H, -CH₃), 2.53 (s, 3H, -NCH₃), 2.23, 2.27 (dd, 1H, H₄b), 3.15, 3.18 (dd, 1H, H₄a), 3.70 (s, 3H, -OCH₃), 4.04 (t, 1H, H₃), 7.68-8.20 (dd, 4H, Ar-H) 24.99 (-CH₃), 44.03 (-NCH₃), 48.99 (C₄), 52.88 (-OCH₃), 71.15 (C₃), 82.13 (C₅), 124.19, 129.3, 147.4, 147.5 (Car), 174.2 (C=O) preprints.org
4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione 7.30 (s overlapping a small m, 5H), 5.47 (s, 1H), 5.34 (s, 1H), 1.83 (q, 4H), 0.91 (t, 6H) Not explicitly provided in the source. acs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. ajrconline.orgacs.org The mass spectra of these compounds often show a molecular ion peak [M]⁺ or a protonated/adducted molecule, such as [M+H]⁺ or [M+K]⁺. acs.orgmdpi.com

The fragmentation patterns observed in the mass spectrum provide valuable structural information. Cleavage of the isoxazolidine ring is a common fragmentation pathway. acs.org The analysis of these fragment ions helps to confirm the connectivity of the substituents and the core heterocyclic structure. For instance, the mass spectrum of 4,4-diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione shows a molecular ion peak at m/z 259 and significant fragment ions at m/z 215, 199, 108, and 106, which correspond to specific cleavages of the molecule. acs.org

Table 2: Mass Spectrometry Data for Selected Isoxazolidine Derivatives

Compound Ionization Method Molecular Ion (m/z) Key Fragment Ions (m/z) Reference
4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione Not specified 259 [M]⁺ 215, 199, 108, 106 acs.org
3-Amino-2,5-diphenylisoxazolidine-4-carbonitrile (cis isomer) EI 309 [M]⁺ 293, 292, 232, 216 ajrconline.org
3-Amino-2,5-diphenylisoxazolidine-4-carbonitrile (trans isomer) EI 309 [M]⁺ 293, 232, 216, 155 ajrconline.org
2-(4-(5-(3,4-dimethoxyphenyl)-4,5-dihydroisoxazol-3-yl)phenyl)isoindoline-1,3-dione NCI 428 [M]⁺ Not specified medipol.edu.tr
1-(4-(5-(3,4-dimethoxyphenyl)-4,5-dihydroisoxazol-3-yl)phenyl)-1H-pyrrole-2,5-dione NCI 378 [M]⁺ Not specified medipol.edu.tr

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound molecules. The most prominent absorption bands in the IR spectra of these compounds are due to the carbonyl (C=O) stretching vibrations. The dione nature of the ring typically gives rise to two distinct carbonyl absorption bands. For example, in 4,4-diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione, these bands appear at 1816 cm⁻¹ and 1721 cm⁻¹. acs.org Similarly, 1,l-bis(2-(4,4-diethylthis compound)cyclopentane shows strong absorptions at 1810 cm⁻¹ and 1715 cm⁻¹. nih.gov

Other important functional groups also give rise to characteristic IR absorptions. The N-O stretching vibration of the isoxazolidine ring is typically observed in the range of 1146-1203 cm⁻¹. preprints.orgresearchgate.net The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. preprints.org The specific positions of these bands can be influenced by the electronic effects of the substituents on the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Compound C=O Stretching (cm⁻¹) N-O Stretching (cm⁻¹) Other Key Bands (cm⁻¹) Reference
4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione 1816, 1721 Not specified Not specified acs.org
1,l-Bis(2-(4,4-diethylthis compound)cyclopentane 1810, 1715 Not specified Not specified nih.gov
Dimethyl 3-(3-bromomethylphenyl)-2-methylisoxazolidine-4,5-dicarboxylate 1735 1203 2846, 2954, 2989 (C-H), 3050 (Ar-H) preprints.org
Methyl 5-methyl-3-(4-nitrophenyl)-2-methyl-1,2-oxazolidine-5-carboxylate 1747 1203 1342, 1516 (NO₂), 2881, 2954, 2985 (C-H), 3062 (Ar-H) preprints.org
3-Amino-2,5-diphenylisoxazolidine-4-carbonitrile (cis isomer) 1760, 1658 1180 3376 (br, NH₂) ajrconline.org

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration. nih.gov For this compound derivatives that can be obtained as single crystals, X-ray diffraction analysis provides precise information on bond lengths, bond angles, and the conformation of the heterocyclic ring. mdpi.comresearchgate.net

This technique is particularly valuable for establishing the relative and absolute stereochemistry of chiral centers within the molecule. d-nb.info For example, in the crystal structure of a racemic isoxazolidine, the relative stereochemistry between substituents can be definitively determined. iucr.org In cases where an enantiomerically pure compound is crystallized, anomalous dispersion effects can be used to determine the absolute configuration. nih.gov The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.netiucr.org

Table 4: Selected Crystallographic Data for Isoxazolidine Derivatives

Compound Crystal System Space Group Key Structural Features Reference
2-Phenyl-3-(9-anthryl)-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine Not specified Not specified Confirmed 4-substituted isoxazolidine structure. mdpi.com
Phenylcyclohexanespiro-4′-(azepano[1,2-b]isoxazolidine) Triclinic Racemic; syn stereochemistry between phenyl group and bridgehead proton. iucr.org
C₁₅H₉FN₂O₃·H₂O Monoclinic P2₁/n N-H···O and O-H···O hydrogen bonds form a 3D framework. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

For chiral this compound compounds, assessing the enantiomeric purity is crucial. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a widely used method for separating and quantifying enantiomers. This technique allows for the determination of the enantiomeric excess (ee) of a sample.

The separation of enantiomers on a chiral column relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. While specific examples for isoxazolidine-3,5-diones are not prevalent in the provided search results, the general principle applies. The separation of isomers, including diastereomers, by chromatographic methods like column chromatography on silica (B1680970) gel is a common practice in the purification of these compounds, indicating that chromatographic techniques are well-suited for their analysis. preprints.orgajrconline.org Unsuccessful attempts to separate isomers by column chromatography or HPLC have also been reported, highlighting the challenges that can be encountered. acs.org

Theoretical and Computational Investigations of Isoxazolidine 3,5 Dione Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT has become an essential method for elucidating the complex mechanisms of organic reactions involving isoxazolidine (B1194047) rings. These computational studies provide a molecular-level picture of reaction pathways that can be difficult to observe experimentally.

Computational studies on reactions forming isoxazolidine structures, such as the [3+2] cycloaddition cascade, have been performed using DFT at levels like (U)B3LYP/6-31+G(d). researchgate.net Such analyses can identify and characterize the geometry and energy of transient species. For instance, in the reaction between a nitrosoarene and an alkyne, calculations have shown that the lowest energy pathway is not a concerted cycloaddition but a stepwise process. researchgate.net The mechanism involves the initial formation of an N-C bond to create a vinyl diradical intermediate. researchgate.net This intermediate can then undergo isomerization before the final C-C bond is formed to close the ring. researchgate.net The identification of these intermediates and the transition states connecting them is crucial for a complete understanding of the reaction mechanism. In some cases, the reaction can proceed through a dipolar [3+2] cycloaddition of nitrone intermediates. researchgate.net

Table 1: Calculated Effect of Substituents on Activation Energies for the Reaction of p-X-C₆H₄NO with PhC≡CH Data derived from qualitative descriptions in computational studies. researchgate.net

Substituent (X) on NitrosoareneNature of SubstituentQualitative Effect on Activation Energy (ΔEa)Predicted Reaction Rate
-NO₂Electron-WithdrawingDecreaseAccelerated
-CNElectron-WithdrawingDecreaseAccelerated
-ClElectron-WithdrawingDecreaseAccelerated
-HNeutralBaselineBaseline
-MeElectron-DonatingIncreaseDecelerated
-OMeElectron-DonatingIncreaseDecelerated

Analysis of Transition States and Intermediates

Electron Localization Function (ELF) Analysis for Bonding Characterization

The Electron Localization Function (ELF) is a powerful tool in computational chemistry used to analyze the nature of chemical bonds. It provides a visual and quantitative description of electron pairing in a molecule. In the context of isoxazolidine chemistry, topological analysis of the ELF is applied to understand bond formation during cycloaddition reactions. researchgate.net By tracking the changes in ELF basins along a reaction coordinate, researchers can distinguish between different mechanistic pathways. researchgate.net For example, it can help characterize a reaction as a concerted process, a pseudodiradical process, or a zwitterionic-type (zw-type) reaction by revealing whether bond formation is simultaneous or sequential and by characterizing the electronic nature of the intermediates. researchgate.net

Conceptual DFT (CDFT) Indices for Reactivity Prediction

Conceptual DFT provides a framework for using global and local reactivity indices to predict how a molecule will behave in a chemical reaction. These indices are calculated from the molecule's electronic structure and can forecast its electrophilic or nucleophilic character. The analysis of CDFT indices can account for the polar character of cycloaddition reactions involving isoxazole (B147169) and isoxazolidine precursors. researchgate.net

Key indices include:

Chemical Potential (μ): Relates to the molecule's tendency to lose electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Global Electrophilicity (ω): Quantifies the electrophilic nature of a molecule.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

By calculating these values for isoxazolidine-3,5-dione and its potential reaction partners, chemists can predict regioselectivity and relative reactivity, guiding synthetic efforts.

Table 2: Representative Conceptual DFT Reactivity Indices This table presents illustrative data for a generic heterocyclic compound to demonstrate the application of CDFT.

IndexSymbolTypical Calculated Value (eV)Interpretation
Chemical Potentialμ-4.5Tendency to donate or accept electrons
Chemical Hardnessη6.0Stability and resistance to deformation
Global Electrophilicityω1.69Propensity to act as an electrophile

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions (excluding clinical context)

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of this compound derivatives, MD simulations are invaluable for understanding how these ligands interact with and bind to biological targets like enzymes. nih.govresearchgate.net For example, an in-silico study of the this compound derivative Reglitazar with the enzyme Ghrelin O-acyltransferase (GOAT) utilized MD simulations to assess the stability of the ligand in the binding pocket. nih.govresearchgate.net

The simulations, which can be run for hundreds of nanoseconds, confirmed that the ligand remained stably bound within the active site. nih.govresearchgate.net Analysis of the simulation trajectory revealed the specific non-covalent interactions responsible for this stability. nih.gov In the case of Reglitazar, the this compound core and its associated moieties were stabilized primarily through pi-pi and pi-cation interactions with several aromatic and other residues in the enzyme's binding cavity. nih.gov The study specifically noted that Reglitazar formed pi-stacking interactions with multiple tryptophan and tyrosine residues but did not form any hydrogen bonds. nih.gov This level of detail is critical for understanding the structural basis of molecular recognition.

Table 3: Summary of Non-covalent Interactions for Reglitazar in the GOAT Binding Site from MD Simulation Data sourced from molecular docking and dynamics studies. nih.gov

Interaction TypeInteracting Residues of GOATRole in Binding
Pi InteractionsTyr255, Trp337, Trp351, Met394, Val397Stabilization of the ligand within the hydrophobic cavity
Hydrogen BondsNone ObservedIndicates binding is driven by non-polar interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their measured activity. researchgate.netacs.org These models are used to predict the activity of new, unsynthesized molecules, thereby guiding molecular design and prioritizing synthetic targets.

For a series of this compound derivatives, a QSAR study would involve several steps. First, a set of molecules with varying substituents would be synthesized and their biological activity against a specific target (e.g., IC₅₀ for enzyme inhibition) would be measured. Next, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for each molecule. Finally, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the descriptors with the observed activity.

The predictive power of the resulting model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). A robust QSAR model can then be used to design new this compound derivatives with potentially enhanced activity. researchgate.netdntb.gov.ua

Applications of Isoxazolidine 3,5 Diones in Modern Organic Synthesis and Biological Chemistry Research

Strategic Use as Key Building Blocks in Complex Molecule Synthesis

Isoxazolidine-3,5-diones and related isoxazolidine (B1194047) structures are primarily synthesized through 1,3-dipolar cycloaddition reactions between a nitrone and a suitable dipolarophile (an alkene). mdpi.comresearchgate.net This method is a powerful tool for creating five-membered heterocyclic rings with a high degree of regio- and stereoselectivity. rasayanjournal.co.in The ability to control the stereochemical outcome at multiple newly formed chiral centers makes this strategy highly valuable for asymmetric synthesis. researchgate.net

The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of structurally diverse and complex isoxazolidines. For instance, researchers have developed triple cascade reactions using a simple copper catalyst to produce highly substituted bicyclic isoxazolidines with excellent trans-selectivity in a one-pot synthesis. pkusz.edu.cn In this cascade, the copper catalyst serves three distinct roles: as a Lewis acid for an ene reaction, as an organometallic catalyst for aerobic oxidation to form the nitrone in situ, and again as a Lewis acid to promote a highly endo-selective [3 + 2] cycloaddition. pkusz.edu.cn This demonstrates the power of using the isoxazolidine-forming reaction to rapidly build molecular complexity from simple starting materials. pkusz.edu.cn

Furthermore, asymmetric cycloaddition reactions have been developed to produce chiral isoxazolidine derivatives. An asymmetric [2 + 2 + 1] cycloaddition between 3-hydroxy-1H-pyrrole-2,5-diones, ethyl diazoacetate, and nitrosobenzene, catalyzed by squaramide, yields chiral polysubstituted isoxazolidinopyrrolidinediones with three consecutive stereocenters. mdpi.com Such methods underscore the role of isoxazolidines as key building blocks in constructing stereochemically rich and complex molecules. mdpi.com

Precursors for the Synthesis of Biologically Relevant Scaffolds

The isoxazolidine ring is a valuable synthetic precursor that can be readily transformed into other important functional groups and scaffolds. The cleavage of the relatively weak N-O bond is a key transformation that unlocks access to a variety of acyclic and cyclic structures.

A fundamental application of the isoxazolidine scaffold is its use as a precursor for 1,3-amino alcohols. researchgate.netresearchgate.netpreprints.org This transformation is typically achieved through the reductive cleavage of the N-O bond. For example, isoxazolidines synthesized via 1,3-dipolar cycloaddition can be subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This process efficiently cleaves the N-O bond to furnish the corresponding 1,3-amino alcohol derivatives in high yield. mdpi.com This reaction is a reliable method for accessing these important synthons, which are themselves key components of many natural products and pharmaceuticals.

Isoxazolidine rings serve as effective mimics of the furanose (sugar) ring in nucleosides, leading to the development of novel nucleoside analogues with potential therapeutic properties. arkat-usa.orgresearchgate.net The substitution of the natural sugar with an isoxazolidine moiety can enhance the resulting analogue's resistance to enzymatic or hydrolytic cleavage. arkat-usa.org These N,O-nucleosides are often synthesized using the 1,3-dipolar cycloaddition methodology, which allows for high regio- and stereoselectivity. researchgate.net

A new class of 1,2,3-triazole-containing isoxazolidine nucleotide analogues has been designed by replacing the furanose ring with an isoxazolidine system and introducing a 1,2,3-triazole linker. bohrium.com The synthesis involved the azidation of 5-acetoxyisoxazolidines, followed by a 1,3-dipolar cycloaddition with various alkynes to create a library of nucleotide analogues. bohrium.com Additionally, the treatment of 1,3-diesters with hydroxylamine (B1172632) under basic conditions can result in cyclization to form isoxazolidine-3,5-diones, suggesting a potential route for incorporating this specific dione (B5365651) scaffold into modified nucleoside structures. nih.gov

The isoxazolidine framework is a recognized precursor in the synthesis of various natural products and alkaloids. researchgate.netresearchgate.netpreprints.org The ability to transform the isoxazolidine ring into other functional groups makes it a strategic intermediate in multi-step syntheses. The isoxazole (B147169) and isoxazoline (B3343090) moieties have been successfully incorporated into the structures of natural products to create hybrid molecules with enhanced or novel biological activities. mdpi.com For instance, derivatives of the natural product diosgenin (B1670711) containing an isoxazole fraction have shown potent anticancer activity, superior to the parent compound. mdpi.com While many examples involve the related isoxazole or isoxazoline rings, the underlying principle of using this heterocyclic family as a key synthetic unit is well-established in the elaboration of natural product analogues.

The isoxazolidine ring system can be synthetically manipulated to produce other important heterocyclic structures, such as β-lactams (2-azetidinones), as well as β-amino acids. nih.govresearchgate.net The transformation of the five-membered isoxazolidine ring into a four-membered β-lactam ring can be achieved through selective ring contraction. For example, treatment of 5-spirocyclopropane isoxazolidines with an acid like trifluoroacetic acid (TFA) can furnish 3-spirocyclopropanated β-lactams in high yields. nih.gov This rearrangement demonstrates the utility of isoxazolidines as precursors for these pharmaceutically important compounds. Isoxazolidines are also considered useful synthetic intermediates for the preparation of β-amino acids. mdpi.com

Elaboration into Alkaloid and Natural Product Analogs

Mechanistic Studies of Biological Activity (excluding clinical, human trials, dosage, safety, adverse effects)

Research into the biological effects of isoxazolidine-3,5-diones has revealed specific molecular mechanisms of action. These studies, conducted at the preclinical level, have identified interactions with key enzymes and cellular pathways.

One prominent area of investigation is their role as insulin-sensitizing agents. The isoxazolidine-3,5-dione derivative known as JTT-501 was found to decrease blood glucose in KKAy mice, a model for genetic obesity and diabetes. nih.gov Further investigation into a series of related compounds showed that the 1,3-dicarbonyl structure within the malonic acid derivatives is a critical feature for this insulin-sensitizing activity. nih.gov Mechanistic studies position these compounds as potent hypoglycemic agents, with their activity linked to this specific structural motif. nih.gov

Table 1: Research Findings on JTT-501 (an this compound derivative)
CompoundChemical ClassObserved Biological ActivityKey Structural Feature for ActivityAnimal Model UsedSource
JTT-501This compoundHypoglycemic / Insulin-sensitizing1,3-Dicarbonyl structureKKAy mice nih.gov

In a separate line of research, isoxazolidine-3,5-diones have been identified as inhibitors of aldose reductase. acs.org Aldose reductase is an enzyme implicated in the development of certain diabetic complications. The inhibitory activity of isoxazolidine-3,5-diones against this enzyme points to another distinct mechanism of biological action, further highlighting the therapeutic potential of this chemical scaffold based on its molecular interactions. acs.org

Enzyme Inhibition Mechanisms

This compound derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various diseases. The following sections detail the mechanisms of inhibition for several key enzyme targets.

Aldose Reductase: Certain isoxazolidine-3,5-diones have been identified as inhibitors of aldose reductase. units.ittib.euacs.org This enzyme is a key player in the polyol pathway, which is associated with diabetic complications.

p-Hydroxyphenylpyruvate Dioxygenase (HPPD): While specific studies on this compound as HPPD inhibitors are not extensively detailed in the provided results, the broader class of isoxazolidine derivatives has been investigated for various biological activities.

Epidermal Growth Factor Receptor (EGFR): The epidermal growth factor receptor (EGFR) is a transmembrane protein crucial for cell signaling pathways that control growth and differentiation. nih.gov Dysregulation of EGFR activity is a hallmark of many cancers. nih.gov Certain enantiopure isoxazolidine derivatives have been synthesized and evaluated as EGFR inhibitors. nih.gov For instance, compounds 2f and 2g exhibited significant inhibitory activity against EGFR tyrosine kinase, with IC50 values of 0.298 ± 0.007 μM and 0.484 ± 0.01 μM, respectively. nih.gov These values are comparable to the standard drug Afatinib (IC50 = 0.074 ± 0.001 µM). nih.gov Molecular docking studies suggest that these compounds fit well into the ATP-active site of EGFR, indicating a competitive mode of inhibition. nih.gov

α-Amylase and α-Glucosidase: Dual inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. nih.gov A series of novel isoxazolidine-isatin hybrids and other isoxazolidine derivatives have been synthesized and shown to be potent inhibitors of both enzymes. nih.govmdpi.com For example, one derivative, compound 5d , displayed impressive inhibitory activity with IC50 values of 30.39 ± 1.52 μM for α-amylase and 65.1 ± 3.11 μM for α-glucosidase. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor for both enzymes. nih.govmdpi.com

CompoundTarget EnzymeIC50 (µM)Inhibition Mode
2f EGFR0.298 ± 0.007 nih.govCompetitive nih.gov
2g EGFR0.484 ± 0.01 nih.govCompetitive nih.gov
5d (isoxazolidine-isatin hybrid)α-Amylase30.39 ± 1.52 nih.govCompetitive nih.gov
5d (isoxazolidine-isatin hybrid)α-Glucosidase65.1 ± 3.11 nih.govCompetitive nih.gov
5d (enantiopure isoxazolidine)α-Amylase53.03 ± 0.106 mdpi.comCompetitive mdpi.com
5d (enantiopure isoxazolidine)α-Glucosidase94.33 ± 0.282 mdpi.comCompetitive mdpi.com

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial enzyme in the de novo synthesis of purine (B94841) nucleotides, making it a target for anticancer and immunosuppressive agents. researchgate.net Isoxazolidine-3,5-diones have been shown to be uncompetitive inhibitors of the type II isoform of IMPDH, which is prevalent in rapidly proliferating cells like those found in Tmolt4 leukemia. researchgate.net This inhibition of IMPDH activity correlates with the suppression of DNA and purine synthesis in these cancer cells. researchgate.net

Cellular Pathway Modulation Studies

The biological effects of isoxazolidine-3,5-diones extend to the modulation of critical cellular pathways, including macromolecular synthesis and cell cycle progression.

DNA and Protein Synthesis Inhibition: In studies using L-1210 leukemia cells, this compound derivatives were observed to block both DNA and protein synthesis at concentrations of 25, 50, and 100 microM over a 60-minute period. nih.gov

Purine and Pyrimidine Pathway Enzyme Suppression: These compounds have also been shown to effectively reduce the activity of rate-limiting enzymes involved in the de novo synthesis pathways of both purines and pyrimidines. nih.gov Specifically, they can suppress the activity of dihydrofolate reductase and ribonucleoside reductase, with a moderate inhibitory effect on DNA and RNA polymerase activities. nih.gov It is noteworthy that the DNA molecule itself does not appear to be a direct target of these agents. nih.gov

Cell Cycle Analysis: The anticancer activity of isoxazolidine derivatives has been linked to their ability to arrest the cell cycle at specific phases. For instance, naphthylidene isoxazolidinedione derivative 4d was found to cause cell cycle arrest in the G2/M phase in K562 leukemia cells. vnulib.edu.vn In another study, isoxazolidine derivative 2f arrested the cell cycle in the S phase in MCF-7 and SKOV3 cancer cells, and in the G2/M phase in A549 cells. nih.gov In contrast, compound 2g induced G0/G1 phase arrest in all three cell lines. nih.gov

CompoundCell LineCell Cycle Phase Arrest
4d K562G2/M vnulib.edu.vn
2f MCF-7S nih.gov
2f SKOV3S nih.gov
2f A549G2/M nih.gov
2g MCF-7, A549, SKOV3G0/G1 nih.gov

Apoptosis Induction Mechanisms: In addition to cell cycle arrest, this compound derivatives can induce programmed cell death, or apoptosis. The naphthylidene isoxazolidinedione derivative 4d was shown to induce apoptosis in K562 cells, with 21.47% of cells undergoing apoptosis compared to 0.2% in untreated cells. vnulib.edu.vn Similarly, compounds 2f and 2g demonstrated significant apoptotic effects in the cancer cell lines tested. nih.gov

Structure-Activity Relationship (SAR) Investigations for Target Recognition and Binding Affinity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR investigations have provided valuable insights into the structural features that govern their biological activity.

For instance, in the context of α-amylase and α-glucosidase inhibition, the substitution pattern on the isoxazolidine scaffold significantly influences inhibitory potency. nih.govmdpi.com In a series of isoxazolidine-isatin hybrids, a derivative with a chloro substituent on the oxoindolin-3-ylidene core (5d ) showed the most potent dual inhibitory activity. nih.gov Replacing a 6-methyl group with a 4-methoxy moiety significantly decreased the activity against both enzymes. nih.gov Furthermore, an electron-withdrawing fluoro group at the C-7 position of the oxoindolin-3-ylidene core resulted in higher activity compared to a fluoro group at the C-5 position. nih.gov

In the case of EGFR inhibitors, the presence of an ester group at the C-3 position and a small electron-donating group (methyl) at the C-5 position of the phenyl ring (compound 2g ) was found to enhance the growth inhibitory activity across multiple cancer cell lines. nih.gov This suggests the significant contribution of the methyl 2-hydroxy-5-methylbenzoate group to the observed activity. nih.gov

Design and Exploration of Novel Chemical Entities for Research Applications

The versatility of the this compound scaffold makes it an attractive starting point for the design and synthesis of novel chemical entities for various research applications. The 1,3-dipolar cycloaddition reaction is a key synthetic method for creating structurally diverse isoxazolidines. mdpi.compreprints.org This reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific biological targets. mdpi.com

For example, the isoxazolidine ring is considered a good mimic of the furanose or ribose ring, which has led to the development of modified nucleosides with promising anticancer and antiviral properties. nih.gov The design of isoxazolidine-isatin hybrids as dual inhibitors of α-amylase and α-glucosidase is another example of the rational design of novel chemical entities based on this scaffold. nih.gov

The exploration of new derivatives continues, with researchers synthesizing novel series of isoxazolidines and evaluating their potential as anticancer, vnulib.edu.vnmdpi.com antidiabetic, nih.govmdpi.comresearchgate.net and antimicrobial agents. These efforts often involve a combination of chemical synthesis, in vitro biological evaluation, and in silico studies like molecular docking to guide the design of more potent and selective compounds. nih.govnih.govmdpi.comvnulib.edu.vn

Q & A

Q. What are the standard synthetic methodologies for preparing isoxazolidine-3,5-dione derivatives, and how do reaction conditions influence yields?

this compound derivatives are typically synthesized via cycloaddition reactions or condensation of nitrile oxides with carbonyl compounds. For example, [3+2] cycloaddition reactions between nitrones and electron-deficient alkenes can yield substituted derivatives (e.g., dimethyl 2-benzyl-3-(2-methoxy-2-oxoethyl)isoxazolidine-3,5-dicarboxylate) with moderate to high yields (93% in one protocol using column chromatography) . Reaction conditions such as solvent choice (e.g., benzene vs. CCl₄), catalysts (e.g., POCl₃), and temperature (reflux vs. room temperature) critically affect regioselectivity and purity. Optimization requires monitoring via spectroscopic techniques (IR, HRMS) to confirm structural integrity .

Q. How can researchers ensure safe handling of this compound derivatives during laboratory synthesis?

Safety protocols include:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), full-body suits, and respirators for aerosol-prone steps .
  • Ventilation: Use fume hoods to mitigate inhalation risks.
  • Waste Disposal: Follow institutional guidelines for contaminated solvents and byproducts. Angene’s safety guidelines emphasize inspecting gloves pre-use and avoiding skin contact via proper removal techniques .

Q. What analytical techniques are essential for confirming the structure and purity of this compound derivatives?

Key methods include:

  • Spectroscopy: IR (e.g., carbonyl stretching at ~1728 cm⁻¹) and HRMS for molecular weight verification .
  • Chromatography: Column chromatography (e.g., 30–50% Et₂O/cyclohexane gradients) to isolate pure fractions .
  • Thermal Analysis: Melting point determination (e.g., 150–154°C for related compounds) to assess crystallinity and purity .

Advanced Research Questions

Q. How can structural modifications of the this compound core enhance biological activity, such as enzyme inhibition or receptor binding?

Substituent engineering at positions 3 and 5 significantly impacts bioactivity. For instance, replacing the tetrazole moiety in analogs with pyrrolidine-2,5-dione increased agonistic effects by 2-fold in GPR119 receptor studies, highlighting the role of polar groups in binding affinity . Systematic SAR studies should evaluate substituent polarity, steric bulk, and hydrogen-bonding capacity via in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities. Researchers should:

  • Replicate studies using standardized protocols (e.g., identical solvent systems, purity >95%).
  • Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies).
  • Perform stability studies (e.g., pH, temperature) to rule out compound degradation .

Q. How can computational methods guide the design of this compound analogs with targeted properties?

Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding poses and electronic effects. For example, modeling interactions between the dione ring and residues like Q652.64 in GPR119 rationalizes substituent-driven activity changes . MD simulations further assess conformational stability under physiological conditions.

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?

Key challenges include:

  • Low Yields: Optimize catalytic systems (e.g., Lewis acids) to improve atom economy.
  • Purification Complexity: Replace column chromatography with recrystallization or continuous flow systems.
  • Safety: Implement scalable containment for hazardous intermediates (e.g., isocyanates) .

Q. How do solvent polarity and temperature affect the regioselectivity of this compound functionalization reactions?

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position, while non-polar solvents (e.g., CCl₄) promote electrophilic additions. For bromination, UV light (sun-lamp) and NBS in CCl₄ yield 87% regioselective product . Temperature controls reaction kinetics; lower temps reduce side reactions.

Q. What strategies validate the stability of this compound derivatives under physiological conditions?

  • Accelerated Degradation Studies: Expose compounds to simulated gastric fluid (pH 1.2–3.0) or plasma at 37°C.
  • Analytical Monitoring: Track decomposition via HPLC-MS over 24–72 hours.
  • Stabilizers: Co-solvents (e.g., cyclodextrins) or formulation additives mitigate hydrolysis .

Q. How can researchers ethically address discrepancies between in silico predictions and experimental bioactivity data?

Transparent reporting of computational assumptions (e.g., rigid receptor vs. induced-fit models) is critical. Negative results should be published to refine predictive algorithms. Adhere to guidelines for data reproducibility, such as the IB Extended Essay standards on methodology transparency and secondary data validation .

Methodological Considerations

  • Data Interpretation: Compare experimental results (e.g., IC₅₀) with literature values, accounting for assay variability. Use statistical tools (e.g., ANOVA) to assess significance .
  • Ethical Compliance: Document safety protocols (e.g., PPE use, waste disposal) and disclose funding sources to avoid conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
isoxazolidine-3,5-dione
Reactant of Route 2
isoxazolidine-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.